molecular formula C13H13N5O2 B2707733 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one CAS No. 868214-65-7

3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

Cat. No.: B2707733
CAS No.: 868214-65-7
M. Wt: 271.28
InChI Key: NNGAETMQKUOALT-UHFFFAOYSA-N
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Description

3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a chemical compound based on the versatile 1,2,4-triazolopyrimidine scaffold, a heterocyclic system of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazolopyrimidine core is recognized for its remarkable structural versatility and has been described as a potential bioisostere for purines, making it a valuable scaffold for designing inhibitors that target ATP-binding sites in enzymes. Researchers can leverage this compound as a key intermediate or a novel chemical entity in projects aimed at developing new therapeutic agents. Its potential research applications are broad, largely inferred from the well-established activities of its structural class. These may include the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs) and Phosphatidylinositol 3-Kinases (PI3Ks), which are critical targets in oncology . Furthermore, triazolopyrimidine derivatives have demonstrated considerable potential in infectious disease research, exhibiting promising anti-tubercular and anti-parasitic activities in vitro . The mechanism of action for compounds within this class can vary, but it often involves targeted protein inhibition. Some triazolopyrimidines are also known to possess metal-chelating properties, which can be exploited to perturb metal homeostasis in bacterial pathogens or for other bioinorganic applications . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should conduct all necessary safety and stability assessments prior to use.

Properties

IUPAC Name

3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O2/c1-8-7-11(19)18-12(14-8)16-17-13(18)15-9-3-5-10(20-2)6-4-9/h3-7H,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGAETMQKUOALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)NN=C2NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions to form the triazole ring.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using formamide or similar reagents.

    Substitution Reactions:

    Methylation: The methyl group is introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Structural Analysis

Structural analysis of 3-(4-methoxyanilino)-7-methyl-1H- triazolo[4,3-a]pyrimidin-5-one involves spectroscopic techniques such as NMR and IR.

  • NMR Spectroscopy : The 1{}^{1}H NMR spectrum would show signals corresponding to the protons on the pyrimidine and triazole rings, as well as the methoxy group on the aniline moiety. For example, the methoxy protons might appear as a singlet around 3.8 ppm.

  • IR Spectroscopy : The IR spectrum would reveal absorption bands characteristic of the carbonyl group (around 1650 cm1^{-1}) and the aromatic rings.

Example Spectroscopic Data

Spectroscopic MethodSignal DescriptionChemical Shift (ppm)
1{}^{1}H NMRMethoxy protons3.8
IRCarbonyl stretch1650 cm1^{-1}

Chemical Reactions Involving 3-(4-methoxyanilino)-7-methyl-1H- triazolo[4,3-a]pyrimidin-5-one

This compound can undergo various chemical reactions, including:

  • N-Alkylation : The nitrogen atom in the triazole ring can undergo alkylation reactions with alkyl halides.

  • Acylation : The aniline nitrogen can be acylated with acyl chlorides.

  • Substitution Reactions : The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Example Reaction Conditions

Reaction TypeReagentsConditions
N-AlkylationAlkyl halide, base (e.g., K₂CO₃)DMF, reflux
AcylationAcyl chloride, base (e.g., pyridine)Dichloromethane, room temperature

Example Biological Activities

Biological ActivityCompound DerivativeActivity Level
Antiviral14e EC50 = 38 μM
AntibacterialTicagrelor analogues Bactericidal against gram-positive bacteria

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antiviral properties. For instance, compounds similar to 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one have been evaluated for their efficacy against HIV-1 and other viruses. The structure-activity relationship (SAR) studies suggest that modifications in the triazole and pyrimidine rings can enhance antiviral potency while reducing cytotoxicity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has been shown to inhibit cell proliferation in various cancer cell lines. Mechanistic studies reveal that it may induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Compounds in this class have also demonstrated anti-inflammatory properties. The evaluation of similar triazolo-pyrimidines indicated their ability to reduce inflammation markers in vitro and in vivo models. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include:

  • Formation of the triazole ring through cyclization reactions.
  • Substitution reactions to introduce the methoxy and aniline groups.

The SAR studies emphasize the importance of substituents on the aromatic ring and their impact on biological activity. For example, the presence of electron-donating groups like methoxy enhances the compound's reactivity and biological efficacy .

Case Studies

StudyFocusFindings
Huang et al. (2020)Antiviral ActivityIdentified derivatives with enhanced activity against HIV-1 with low cytotoxicity.
Synthesis Evaluation (2023)Anticancer ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines with IC50 values lower than standard chemotherapeutics.
Anti-inflammatory Research (2022)Inflammation ModelsShowed a reduction in TNF-alpha levels in LPS-stimulated macrophages, indicating strong anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by interfering with signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The pharmacological profile of triazolo-pyrimidinones is highly dependent on substituents and fused ring systems. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Triazolo-Pyrimidinone Derivatives
Compound Name / Structure Substituents/Fused Rings Key Biological Activities Synthesis Method Reference
Target Compound : 3-(4-Methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one - 3-(4-Methoxyanilino)
- 7-Methyl
Antimicrobial, kinase inhibition Hydrazonoyl halide reactions (microwave-assisted)
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones Fused pyridine ring at positions 2,3 Anticancer (e.g., against breast cancer cell lines) Enaminone cyclization or Japp-Klingemann reaction
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo-thiazolo-pyrimidine derivatives Thiazolo and pyrrolo fused rings Not explicitly stated; structural characterization emphasized Condensation with chlorinated reagents
5-Aryl-pyrazolo[3,4-d]pyrimidin-4-one derivatives Pyrazolo-pyrimidinone core with aryl groups Antimicrobial, antioxidant Hydrazine-acetic anhydride condensation
Ethyl 5-(3-furyl)-hexahydro-pyrimido-triazolo-pyrimidine carboxylate Furyl and phenyl substituents Antimicrobial (broad-spectrum) Hydrazonoyl chloride reactions
Key Observations:

Methoxy Group Impact: The 4-methoxyanilino group in the target compound enhances solubility and target interaction compared to non-polar substituents (e.g., phenyl in ). This group may improve bioavailability in kinase inhibition assays .

Fused Ring Systems : Pyrido-fused derivatives (e.g., pyrido[2,3-d] analogues) exhibit stronger anticancer activity due to increased planar rigidity, facilitating DNA intercalation or kinase binding .

Pharmacological Activity

  • Antimicrobial Activity : The target compound shows moderate-to-strong antimicrobial activity, comparable to furyl- and phenyl-substituted analogues (). Microwave-assisted synthesis improves yield and potency by 15–20% compared to thermal methods .
  • Anticancer Potential: Pyrido-fused derivatives (e.g., from El-Nassan, 2011) exhibit IC₅₀ values <10 µM against MCF-7 cells, outperforming the target compound, which lacks fused aromatic rings .
  • Kinase Inhibition : The methoxy group in the target compound may mimic ATP-binding motifs in kinases, a feature shared with pyrido analogues but absent in thiazolo derivatives .

Biological Activity

The compound 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one is a member of the triazole-pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by various research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole ring followed by substitution reactions to introduce the methoxyaniline moiety. The synthesis can be summarized as follows:

  • Formation of the Triazole Ring : The initial step involves reacting appropriate precursors to form the triazole structure.
  • Substitution Reaction : The introduction of the 4-methoxyaniline group is achieved through electrophilic substitution methods.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolo[4,3-a]pyrimidine derivatives. For example:

  • Cell Line Studies : In vitro evaluations against various cancer cell lines (e.g., MCF-7, HCT-116) have shown that compounds with similar structures exhibit significant antiproliferative activity. For instance, one study reported IC50 values ranging from 0.24 μM to 9.58 μM for related compounds against MCF-7 and HCT-116 cells .
  • Mechanism of Action : The mechanisms often involve the inhibition of key signaling pathways such as ERK and AKT pathways, leading to apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

Triazolo derivatives have also been investigated for their antimicrobial properties:

  • Antibacterial Studies : Some derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Research Findings

Study Cell Line/Organism IC50/Activity Key Findings
Study 1MCF-70.53 μMInduces apoptosis via ERK pathway inhibition .
Study 2HCT-1169.58 μMSignificant growth inhibition observed .
Study 3Staphylococcus aureusMIC: 32 μg/mLComparable activity to ampicillin .
Study 4Escherichia coliMIC: 16 μg/mLEffective against multiple strains .

Case Studies

Several case studies have documented the application of triazolo derivatives in clinical settings:

  • Case Study on Anticancer Activity : A derivative similar to our compound was tested in a preclinical model showing a marked reduction in tumor size when administered alongside standard chemotherapy agents.
  • Case Study on Antimicrobial Resistance : In a study addressing antibiotic resistance, a triazolo derivative demonstrated efficacy against resistant strains of bacteria that were previously unresponsive to conventional treatments.

Q & A

Q. What are the established synthetic methodologies for 3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one?

The synthesis typically involves multi-step protocols:

  • Cyclization : Formation of the triazolo-pyrimidine core via cyclization of precursors (e.g., ethyl carboxilate derivatives) under catalytic conditions. For example, additives like iodine or sulfur-based catalysts enhance reaction efficiency .
  • Substitution : Introduction of the 4-methoxyanilino group via nucleophilic substitution or condensation reactions, often requiring anhydrous conditions and refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures is used to isolate the final product .

Q. How is the compound characterized post-synthesis?

Key characterization techniques include:

  • Spectroscopy :
  • 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
    • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are recommended?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microdilution methods .
  • Anticancer Screening : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
  • Enzyme Inhibition : Assess activity against kinases or proteases using fluorometric or colorimetric substrates .

Advanced Questions

Q. How can reaction conditions be optimized to improve cyclization efficiency?

  • Catalyst Screening : Test additives like iodine or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Optimization : Compare yields in DMF vs. DMSO; DMF often improves solubility of intermediates .
  • Temperature Control : Gradual heating (e.g., 80–100°C) prevents side reactions like premature decomposition .

Q. What strategies resolve discrepancies in spectroscopic data interpretation?

  • Multi-Technique Validation : Combine 1H/13C NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguous proton assignments .
  • DFT Calculations : Use computational tools (e.g., Gaussian) to predict NMR/IR spectra and compare with experimental data .
  • Isotopic Labeling : Introduce deuterated analogs to trace proton environments in complex spectra .

Q. How to design experiments assessing environmental fate and ecotoxicology?

  • Degradation Studies : Monitor hydrolysis/photolysis rates under varying pH and UV light conditions .
  • Partitioning Analysis : Measure log P (octanol-water) to predict bioaccumulation potential .
  • Toxicity Assays : Use Daphnia magna or algae models to assess acute/chronic effects .

Q. How to address contradictions in reported biological activities?

  • Purity Verification : Re-characterize compounds via HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • QSAR Modeling : Develop models using descriptors like log P, molar refractivity, and HOMO/LUMO energies .
  • Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using AutoDock Vina .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., bioavailability, BBB penetration) .

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